(4'-Fluoro-[1,1'-biphenyl]-2-yl)methanamine hydrochloride
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Overview
Description
(4’-Fluoro-[1,1’-biphenyl]-2-yl)methanamine hydrochloride is an organic compound with the molecular formula C13H12FN•HCl It is a derivative of biphenyl, where a fluorine atom is substituted at the 4’ position and a methanamine group is attached to the 2-yl position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Fluoro-[1,1’-biphenyl]-2-yl)methanamine hydrochloride typically involves a multi-step process:
Friedel-Crafts Acylation: The initial step involves the acylation of fluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4’-fluoroacetophenone.
Reduction: The carbonyl group of 4’-fluoroacetophenone is then reduced to a methylene group using a reducing agent like lithium aluminum hydride (LiAlH4) to yield 4’-fluorobenzyl alcohol.
Amination: The hydroxyl group of 4’-fluorobenzyl alcohol is converted to an amine group through a reaction with ammonia or an amine source under suitable conditions to form (4’-Fluoro-[1,1’-biphenyl]-2-yl)methanamine.
Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to obtain the hydrochloride salt of (4’-Fluoro-[1,1’-biphenyl]-2-yl)methanamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4’-Fluoro-[1,1’-biphenyl]-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
(4’-Fluoro-[1,1’-biphenyl]-2-yl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying receptor interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4’-Fluoro-[1,1’-biphenyl]-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4’-Fluoro-[1,1’-biphenyl]-3-yl)methanamine hydrochloride
- (4’-Fluoro-[1,1’-biphenyl]-4-yl)methanamine hydrochloride
- (4’-Fluoro-[1,1’-biphenyl]-2-yl)ethanamine hydrochloride
Uniqueness
(4’-Fluoro-[1,1’-biphenyl]-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluorine atom and the methanamine group influences its reactivity and interaction with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[2-(4-fluorophenyl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN.ClH/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15;/h1-8H,9,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPHXUJGWSXSRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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